molecular formula C12H12N2O B3022913 6-(4-Methylphenoxy)pyridin-3-amine CAS No. 752969-65-6

6-(4-Methylphenoxy)pyridin-3-amine

Cat. No. B3022913
M. Wt: 200.24 g/mol
InChI Key: JUWMZRPFRFCQMN-UHFFFAOYSA-N
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Description

The compound "6-(4-Methylphenoxy)pyridin-3-amine" is a pyridine derivative, which is a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications. Pyridine derivatives are known for their utility in the synthesis of various polymers and as intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The papers provided focus on the synthesis and characterization of novel polyimides and other polymers derived from pyridine-containing monomers, which indicates the relevance of such compounds in materials science .

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions, including modified Chichibabin reactions, low-temperature conversions, and cyclodehydration processes. For instance, a modified Chichibabin reaction was used to synthesize a pyridine-containing aromatic diamine monomer, which was then used to prepare a series of novel aromatic polyimides . Another paper describes the synthesis of various 6-substituted-2,4-dimethyl-3-pyridinols through a general synthetic strategy involving a low-temperature aryl bromide-to-alcohol conversion . These methods highlight the complexity and the need for precise control over reaction conditions to obtain the desired pyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial in determining their reactivity and the properties of the polymers they form. The papers discuss the synthesis of monomers with pyridine moieties that are incorporated into the main chain of polyimides . The presence of these moieties can influence the solubility, thermal stability, and mechanical properties of the resulting polymers. For example, the introduction of a pyridine moiety into the polymer backbone can enhance solubility in polar solvents and improve thermal stability .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, which are essential for the synthesis of polymers and other materials. The papers describe the use of pyridine-containing monomers in polycondensation reactions to form polyimides and poly(ether imide ester)s . These reactions typically involve the formation of amide or ester linkages, which contribute to the thermal and mechanical properties of the polymers. The reactivity of pyridine derivatives towards radicals has also been studied, revealing their potential as antioxidants .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives and the polymers derived from them are influenced by their molecular structure. The papers report that the synthesized polyimides exhibit high thermal stability, with glass transition temperatures ranging from 180 to 278°C and temperatures for 5% weight loss above 430°C . These polymers also show good mechanical properties, such as tensile strengths and elongations at breakage, indicating their potential for use in high-performance materials. Additionally, the solubility of these polymers in polar solvents is an important characteristic for processing and application purposes .

Safety And Hazards

The compound is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-(4-methylphenoxy)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-2-5-11(6-3-9)15-12-7-4-10(13)8-14-12/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWMZRPFRFCQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406341
Record name 6-(4-methylphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methylphenoxy)pyridin-3-amine

CAS RN

752969-65-6
Record name 6-(4-methylphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-methylphenoxy)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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